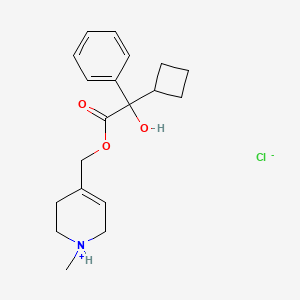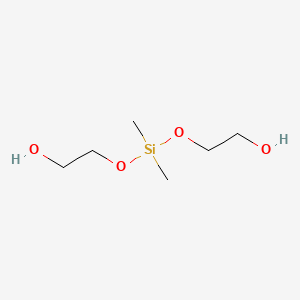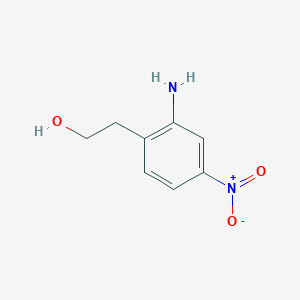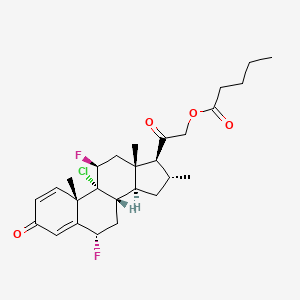
1-piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, with the molecular formula C18H29ClN2O3, is used in various scientific research applications .
Méthodes De Préparation
The synthesis of 1-piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride involves several steps. One common synthetic route includes the reaction of 1-piperidin-1-ium-1-ylpropan-2-ol with 4-propoxyphenyl isocyanate under controlled conditions to form the carbamate ester. The resulting product is then treated with hydrochloric acid to obtain the chloride salt. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Applications De Recherche Scientifique
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride can be compared with other piperidine derivatives such as:
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride: Similar structure but with a hexoxy group instead of a propoxy group.
1-Piperidin-1-ium-1-ylpropan-2-yl N-(3-pentoxyphenyl)carbamate;chloride: Similar structure but with a pentoxy group instead of a propoxy group.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of each derivative .
Propriétés
Numéro CAS |
42438-16-4 |
|---|---|
Formule moléculaire |
C18H29ClN2O3 |
Poids moléculaire |
356.9 g/mol |
Nom IUPAC |
1-piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-3-13-22-17-9-7-16(8-10-17)19-18(21)23-15(2)14-20-11-5-4-6-12-20;/h7-10,15H,3-6,11-14H2,1-2H3,(H,19,21);1H |
Clé InChI |
FJMYSQODVKUMIB-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+]2CCCCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)



![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)


![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)

